![molecular formula C16H18N2O4S B401630 N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide CAS No. 19837-90-2](/img/structure/B401630.png)

N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

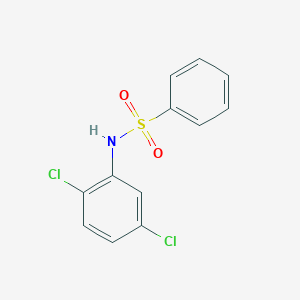

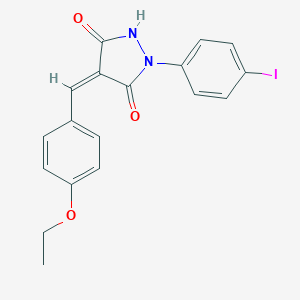

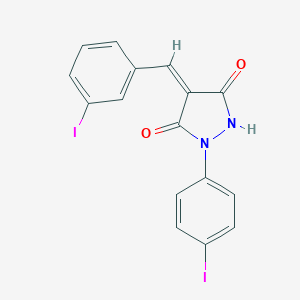

“N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide” is a chemical compound with the molecular formula C16H18N2O4S . It has an average mass of 334.390 Da and a monoisotopic mass of 334.098724 Da .

Molecular Structure Analysis

The molecular structure of “N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide” consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The structure includes a sulfonyl group attached to a phenyl group, which is further connected to an acetamide group .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 87.9±0.4 cm3, and its polar surface area is 93 Å2 . The compound has 6 hydrogen bond acceptors and 2 hydrogen bond donors . It also has 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis of β-Lactam Antibiotics

N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide: plays a crucial role in the synthesis of β-lactam antibiotics. These antibiotics are significant due to their efficacy against a wide range of bacteria. The compound is used to create N-unsubstituted β-lactams, which are key intermediates in the production of various biologically active antibiotics . The oxidative deprotection of the ethoxyphenyl group by ceric ammonium nitrate is a notable method in this synthesis process.

Antimicrobial and Antiproliferative Agents

This compound has been studied for its potential as an antimicrobial and antiproliferative agent. Derivatives of N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide have shown promising results against bacterial and fungal species, as well as in inhibiting the growth of cancer cell lines such as human breast adenocarcinoma (MCF7) . This suggests its application in developing new treatments for infections and cancer.

Molecular Modelling

The compound’s derivatives are used in molecular modelling to understand and predict interactions with biological targets. This is crucial for rational drug design, where the binding mode of active compounds with receptors is studied using computational tools . Such studies can lead to the discovery of lead compounds for new drugs.

Protective Group Chemistry

In the field of protective group chemistry, N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide is used for the protection of amide-NH groups. This is an area that has received less attention but is important for the stability and reactivity of pharmaceutical compounds during synthesis .

Semi-Synthesis of Anticancer Agents

The compound is documented for its importance in the semi-synthesis of novel anticancer agents, such as Taxol and Taxotere . These are significant in the treatment of various cancers, and the role of this compound as an intermediate can be pivotal in enhancing the efficacy of these drugs.

Oxidative N-Deprotection

The compound is involved in oxidative N-deprotection reactions, which are essential for the synthesis of various pharmaceuticals. The removal of protective groups using agents like ceric ammonium nitrate to yield desired active pharmaceutical ingredients is a critical application .

Anticancer Drug Resistance Combat

Research has been conducted on derivatives of N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide to combat drug resistance in cancerous cells. This is a growing concern in oncology, and the compound’s derivatives could play a role in developing more effective anticancer therapies .

Development of New Molecules

The compound is used in the development of new molecules with novel modes of action to treat microbial infections. This is increasingly important due to the rise of antimicrobial resistance .

Eigenschaften

IUPAC Name |

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-3-22-15-8-4-14(5-9-15)18-23(20,21)16-10-6-13(7-11-16)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJDFQZICYJVPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353641 |

Source

|

| Record name | ZINC00191061 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide | |

CAS RN |

19837-90-2 |

Source

|

| Record name | N-[4-[[(4-Ethoxyphenyl)amino]sulfonyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19837-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZINC00191061 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(2,2-Diphenylcyclopropyl)carbonyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B401547.png)

![N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B401554.png)

![4-[4-(Diethylamino)-2-methoxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B401561.png)

![2-chloro-6-ethoxy-4-[(2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401567.png)

![(4Z)-1-(4-iodophenyl)-4-[(4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B401569.png)